molecular formula C8H7BrClNO B13600253 2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-one

2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-one

Cat. No.: B13600253
M. Wt: 248.50 g/mol
InChI Key: HEDSJCYZRPLOHO-UHFFFAOYSA-N
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Description

2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-one is a halogenated α-ketoamine derivative characterized by a phenyl ring substituted with bromine (position 4) and chlorine (position 2), along with an amino group at the β-position of the ketone.

Properties

IUPAC Name

2-amino-1-(4-bromo-2-chlorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H,4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDSJCYZRPLOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

  • 4-Bromo-2-chloroacetophenone (aryl ketone with bromine and chlorine substituents)
  • Ammonia or primary amines (for amination)
  • Solvents such as methanol or ethanol

Reaction Conditions

  • Amination is performed by reacting 4-bromo-2-chloroacetophenone with ammonia or an amine in alcoholic solvents.
  • The reaction typically proceeds at ambient or slightly elevated temperatures.
  • Purification is commonly achieved by recrystallization from suitable solvents.

Reaction Scheme

$$
\text{4-Bromo-2-chloroacetophenone} + \text{NH}_3 \xrightarrow{\text{MeOH or EtOH}} \text{2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-one}
$$

Detailed Preparation Methods

Direct Amination of Halogenated Acetophenone

This method involves the nucleophilic substitution of the carbonyl α-position with ammonia:

  • The α-hydrogen adjacent to the carbonyl in 4-bromo-2-chloroacetophenone is susceptible to nucleophilic attack.
  • Treatment with ammonia in methanol or ethanol leads to the formation of the corresponding amino ketone.
  • Reaction times vary from several hours to overnight, depending on temperature and concentration.

Alternative Routes via Halogenation and Protection

In cases where direct amination yields are low or side reactions occur, multi-step routes are employed:

  • Protection of the amino group on precursor anilines to prevent side reactions during halogenation.
  • Controlled halogenation to introduce bromine and chlorine atoms in the desired positions.
  • Deprotection followed by acetylation or ketone formation to yield the target compound.

Catalytic and One-Pot Approaches

Recent advances in organic synthesis have explored catalytic one-pot methods combining halogenation, amination, and ketone formation steps to improve efficiency and yield:

  • Use of Lewis acid catalysts (e.g., boron trichloride or aluminum chloride) to facilitate electrophilic aromatic substitution and amination.
  • Employing palladium-catalyzed cross-coupling reactions for aryl halide functionalization.
  • Optimization of solvent systems and temperature to minimize side products.

Research Findings and Optimization

Yield and Purity

  • Direct amination of 4-bromo-2-chloroacetophenone with ammonia typically yields moderate to high purity products after recrystallization.
  • Yields can be limited by side reactions such as over-halogenation or decomposition of amino groups.
  • Use of protecting groups and milder Lewis acids improves yields by reducing side reactions.

Characterization Techniques

Challenges and Solutions

Challenge Solution
Low yield due to side reactions Use of milder Lewis acids (e.g., AlCl₃)
Amino group decomposition Temporary protection of amino group during halogenation
Poor crystallization Use of co-solvent systems (toluene/hexane mixtures)
Spectroscopic data contradictions Computational DFT validation and complementary techniques

Comparative Data Table of Preparation Methods

Method Starting Material Reaction Conditions Yield (%) Purification Method Notes
Direct amination 4-Bromo-2-chloroacetophenone + NH₃ Methanol or ethanol, RT to 50°C 50-70 Recrystallization Simple, moderate yield
Protection/halogenation route Protected aniline derivatives Multi-step, Lewis acids, variable 40-60 Chromatography + recrystallization Higher control, more steps
Catalytic one-pot synthesis Halogenated acetophenone + NH₃ + catalyst Lewis acid or Pd catalyst, 35-135°C 60-75 Flash chromatography Improved efficiency, requires catalyst

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The bromo and chloro substituents distinguish 2-amino-1-(4-bromo-2-chlorophenyl)ethan-1-one from related compounds. Key comparisons include:

2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B)
  • Substituents : 4-Bromo, 2,5-dimethoxy.
  • Key Differences : Methoxy groups are electron-donating, increasing solubility in polar solvents, whereas Br/Cl are electron-withdrawing, enhancing stability and lipophilicity.
  • Applications: bk-2C-B is a synthetic cathinone with stimulant/hallucinogenic effects due to interactions with serotonin and dopamine receptors . The target compound’s halogen substituents may alter receptor binding kinetics or metabolic pathways.
2-Amino-1-(4-bromophenyl)ethan-1-one hydrochloride
  • Substituents : 4-Bromo only.
  • Key Differences : Absence of 2-chloro substitution reduces steric hindrance and electronic effects. The hydrochloride salt form improves crystallinity and bioavailability .
2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-one
  • Substituents : 2,4-Dimethoxy.
  • Key Differences : Methoxy groups facilitate hydrogen bonding and π-π stacking, which are critical in crystal engineering (e.g., SHELX-refined structures) . The target compound’s Br/Cl groups may instead engage in halogen bonding, influencing solid-state packing .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Molecular Weight (g/mol) Pharmacological Activity Key References
2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-one 4-Br, 2-Cl ~264.5 Potential thrombin modulation
bk-2C-B 4-Br, 2,5-(OCH₃)₂ 274.1 Psychoactive (stimulant)
2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one (23) 4-Phenylpiperazine 296.2 Hybrid neuroactivity (e.g., opioid/D2)
2-Amino-1-(4-bromophenyl)ethan-1-one hydrochloride 4-Br (HCl salt) 246.5 Improved crystallinity
2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-one 2,4-(OCH₃)₂ 195.2 Intermediate in kinase inhibitors

Biological Activity

2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-one, with the molecular formula C8_8H7_7BrClNO, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound is being studied for its potential applications in treating various diseases, including cancer and bacterial infections. This article summarizes the biological activity of this compound, highlighting key research findings, mechanisms of action, and comparative studies.

  • Molecular Formula : C8_8H7_7BrClNO
  • Molar Mass : 248.5 g/mol
  • CAS Number : 1514709-10-4

Anticancer Activity

Research has demonstrated that 2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-one exhibits notable anticancer properties.

  • Cell Line Studies :
    • The compound was tested against various cancer cell lines, showing significant cytotoxic effects. For instance, it displayed an IC50_{50} value of 4.33 ± 0.97 µg/mL against lymphocytes and a mean percentage cell death of 59.2 ± 4.2% at a concentration of 15.0 µg/mL against the canine malignant histiocytic cell line DH82 .
    • In a study involving normal embryonic kidney HEK-293 cells, the IC50_{50} was found to be 95.34 ± 2.48 µM, indicating potential toxicity to normal cells when used therapeutically .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several pathogens.

  • Inhibition Zones :
    • Against Escherichia coli, Staphylococcus aureus, and Candida albicans, the compound exhibited inhibition diameters of 10.25 ± 0.13 mm, 9.59 ± 0.16 mm, and 9.69 ± 0.02 mm respectively at a concentration of 500 µg/mL .
MicrobeInhibition Zone (mm)Comparison to Antibiotics
E. coli10.25 ± 0.13Equivalent to sulfamerazine
S. aureus9.59 ± 0.16Equivalent to sulfadiazine
C. albicans9.69 ± 0.02Similar efficacy

Enzyme Inhibition

The compound has shown potential as an inhibitor for various enzymes:

  • Myeloperoxidase (MPO) : It was identified as a potent inhibitor with an IC50_{50} value of 0.26 ± 0.04 µmol/L, which is significant for anti-inflammatory therapy .
  • α-glucosidase and α-amylase : The compound exhibited inhibitory activities against these enzymes, with IC50_{50} values indicating moderate activity compared to standard inhibitors .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Interaction : The presence of the amino group in the structure enhances its ability to interact with target enzymes, leading to inhibition.
  • Cellular Uptake and Toxicity : The cellular uptake mechanisms are still under investigation but are crucial for understanding both therapeutic and toxic effects.

Comparative Studies

When compared to similar compounds, such as other aminochalcones, the unique halogen substitutions in this compound (bromine and chlorine) contribute to its distinct reactivity and biological profile.

Table of Comparison with Similar Compounds

Compound NameIC50_{50} (µM) against Cancer CellsAntimicrobial Activity
2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-one 95.34 (HEK-293), <4 (Lymphocytes)Moderate
2-Amino-1-(4-fluorophenyl)ethanone VariesLower than target
2-Amino-1-(4-bromo-3-fluorophenyl)ethanone Higher potency against cancer cellsStronger antimicrobial

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature20–25°C>85% purity
Solvent PolarityEthanol (ε = 24.3)High solubility
Reaction Time12–16 hoursMaximizes conversion

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for a singlet at δ 2.1–2.3 ppm (CH₃ of ketone) and aromatic protons at δ 7.3–7.8 ppm (split due to Br/Cl substituents) .
    • ¹³C NMR: A carbonyl peak at ~200 ppm and aromatic carbons at 120–140 ppm confirm the structure .
  • Mass Spectrometry (MS): Expect a molecular ion peak at m/z 261 (C₈H₈BrClNO⁺) with fragmentation patterns indicating Br/Cl loss .
  • X-ray Crystallography: SHELXL or OLEX2 can resolve halogen positions; Br and Cl substituents cause distinct electron density maps .

Advanced: How do different substituents on the phenyl ring affect the compound’s reactivity and interaction with biological targets?

Methodological Answer:
Substituents (Br, Cl, F, I) influence electronic and steric properties:

  • Electron-Withdrawing Groups (Br, Cl): Increase electrophilicity at the ketone, enhancing nucleophilic attack (e.g., in enzyme inhibition) .
  • Steric Effects: Bulky substituents (e.g., Br at para) reduce binding affinity to planar enzyme active sites .

Q. Table 2: Substituent Effects on Reactivity

SubstituentPositionHammett σ ValueBiological Activity (IC₅₀)
Brpara+0.2612 µM (Kinase Inhibition)
Clortho+0.478 µM
Fmeta+0.0625 µM

Advanced: What strategies resolve contradictions in crystallographic data during structure refinement of halogenated ethanones?

Methodological Answer:

  • Disorder Handling: Use SHELXL’s PART instruction to model disordered Br/Cl atoms. Refine occupancy factors iteratively .
  • Twinning: For twinned crystals (common in halogenated compounds), apply TWIN/BASF commands in SHELXL .
  • Validation: Cross-check with OLEX2’s structure analysis tools (e.g., Hirshfeld surface) to validate halogen interactions .

Example Workflow:

Data Collection: High-resolution (<1.0 Å) data minimizes phase errors.

Refinement: SHELXL’s restraints for C-Br/C-Cl bond lengths (1.85–1.95 Å).

Validation: R-factor < 5%, and CFOM > 0.90 in OLEX2 .

Advanced: How can researchers design experiments to elucidate the mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic Studies:
    • Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). Vary substrate concentration with fixed inhibitor .
  • Docking Simulations:
    • AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrogen bonding with Lys123) .
  • Mutagenesis:
    • Engineer enzyme mutants (e.g., TYR→ALA) to test binding dependency on specific residues .

Key Metrics:

  • IC₅₀ values < 10 µM suggest therapeutic potential.
  • ΔG (binding energy) ≤ -8 kcal/mol indicates strong interactions .

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